Disitertide
CAS No.: 272105-42-7
Cat. No.: VC21531531
Molecular Formula: C68H109N17O22S2
Molecular Weight: 1580.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 272105-42-7 |
---|---|
Molecular Formula | C68H109N17O22S2 |
Molecular Weight | 1580.8 g/mol |
IUPAC Name | (2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |
Standard InChI Key | IUYPEUHIWDMJLM-SWHDLQTQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Boiling Point | 1968.7±65.0 °C(Predicted) |
Chemical Structure and Properties
Chemical Identity and Structure
Disitertide is a peptide with the amino acid sequence TSLDASIIWAMMQN . The full chemical name is L-threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-methionyl-L-glutaminyl-L-asparagine .
Property | Value |
---|---|
Chemical Formula | C68H109N17O22S2 |
Molecular Weight | 1580.83 g/mol |
CAS Number | 272105-42-7 |
Sequence | TSLDASIIWAMMQN |
IUPAC Name | L-threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-methionyl-L-glutaminyl-L-asparagine |
Table 1: Chemical properties of Disitertide
It's worth noting that Disitertide acetate (also referred to as P144 acetate) has a slightly different formula (C70H113N17O24S2) and molecular weight (1640.88 g/mol) .
Physical Properties
Disitertide has specific solubility characteristics that affect its formulation and administration:
Solvent | Solubility |
---|---|
DMSO | ≥ 200 mg/mL (126.52 mM) or 10 mg/mL (6.09 mM) depending on sources |
Water | < 0.1 mg/mL (insoluble) |
0.01M PBS (pH 7.4) | Soluble to 1 mg/ml |
Table 2: Solubility profiles of Disitertide
For storage, Disitertide powder is recommended to be kept at -20°C for up to 3 years, while in solvent form it should be stored at -80°C for up to 1 year . It should be kept away from moisture and stored at low temperatures to maintain stability .
Mechanism of Action
TGF-β Signaling Inhibition
Disitertide's primary mechanism of action involves inhibiting TGF-β1 by specifically blocking its interaction with TGF-β receptors . This inhibition prevents the activation of downstream signaling cascades, particularly the SMAD-dependent pathway.
The TGF-β signaling pathway typically begins when TGF-β1 binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI). The activated TGF-βRI subsequently phosphorylates SMAD2 and SMAD3, which form complexes with SMAD4 and translocate to the nucleus to regulate gene expression. By preventing the initial binding of TGF-β1 to its receptor, Disitertide effectively blocks this entire signaling cascade .
Research has shown that intravenous administration of Disitertide induces a significant reduction in Smad2/3 phosphorylation levels compared to placebo in animal models . This mechanism is crucial for its anti-fibrotic effects, as TGF-β/Smad signaling plays an essential role in the pathogenesis of fibrosis.
Additional Mechanisms
Beyond TGF-β inhibition, Disitertide demonstrates several other mechanistic actions:
-
PI3K/Akt Pathway Modulation: At a concentration of 100 μg/mL, Disitertide suppresses the protein expression levels of PI3K and phosphorylated Akt (p-Akt) in MC3T3-E1 cells .
-
Apoptosis Induction: Disitertide induces the protein expression of Bax, a pro-apoptotic protein, in MC3T3-E1 cells, contributing to its apoptosis-inducing properties .
-
MACC1-AS1 Expression Inhibition: In gastric cancer (GC) cells, Disitertide abrogates MACC1-AS1 expression, suggesting that targeting the TGFβ signaling pathway may be a potential strategy to inhibit mesenchymal stem cell (MSC)-induced stemness and chemoresistance .
-
Cell Proliferation and Anoikis Effects: At concentrations ranging from 10 μg/mL to 200 μg/mL, Disitertide affects proliferation and induces both apoptosis and anoikis (a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix) in A172 and U-87 MG glioblastoma multiforme (GBM) cell lines .
Preclinical Studies
In Vitro Studies
Multiple in vitro studies have demonstrated Disitertide's biological activities across various cell types:
In MC3T3-E1 cells (a mouse osteoblast cell line), Disitertide at 100 μg/mL suppressed PI3K and p-Akt expression while inducing Bax protein expression, suggesting mechanisms for both its anti-proliferative and pro-apoptotic effects .
In colorectal carcinoma cell lines (Lovo and SW480), Disitertide inactivated TGF-β1/Smads signaling, which reduced cell migration and invasion without affecting cell proliferation, indicating potential anti-metastatic properties .
In glioblastoma cell lines (A172 and U-87 MG), Disitertide at concentrations between 10 μg/mL and 200 μg/mL affected proliferation and induced both apoptosis and anoikis . These findings suggest that Disitertide might have applications in glioblastoma treatment.
In gastric cancer cells, Disitertide abrogated MACC1-AS1 expression, indicating its potential in targeting the TGFβ signaling pathway to inhibit stemness and chemoresistance induced by mesenchymal stem cells .
In Vivo Studies
Several animal studies have provided evidence for Disitertide's therapeutic potential:
Hypertrophic Scar Model
When applied topically at a concentration of 300 μg/mL, Disitertide promoted scar maturation and improved hypertrophic scar morphology features in an in vivo model using nude mice after two weeks of treatment . This finding supports its potential application in dermatological conditions involving excessive scarring.
Radiation-Induced Fibrosis Model
A significant study employed a rabbit brachytherapy model to investigate Disitertide's effects on radiation-induced fibrosis (RIF) . The rabbits were implanted with catheters in the lower limb muscle and received 20 Gy isodosis radiation to induce high-grade fibrosis. The treatment group received intravenous Disitertide (10 mg per administration, approximately 3.5 mg/kg) immediately after radiotherapy, with repeat doses at 24 and 72 hours after the first administration.
Results from this study were remarkable:
-
The Disitertide-treated group showed retained macro and microscopical morphology of muscle
-
There was reduced extracellular matrix fibrosis
-
Lower collagen deposition was measured through Masson's trichrome staining
-
Significant reduction in Smad2/3 phosphorylation levels compared to the placebo group
-
Less area and alopecia intensity in the skin region affected by brachytherapy
These findings suggest that Disitertide administration could significantly reduce radiation-induced fibrosis, opening potential co-treatment approaches for reducing complications in soft tissue sarcoma radiotherapy.
Liver Fibrosis Model
Treatment with Disitertide at low doses caused significant inhibition of hepatic stellate cell (HSC) activation and a marked reduction in liver fibrosis in a rat model of chronic exposure to carbon tetrachloride (CCl4) . A dose as low as 70 μg of Disitertide, given to rats (300 g body weight) on alternate days, significantly decreased fibrogenesis during chronic exposure to CCl4 .
Clinical Development
Clinical Trials
Disitertide has progressed to clinical trials, particularly for treating skin fibrosis in patients with systemic sclerosis:
Phase IIa Trial (ISD002-P144-07)
A proof-of-concept Phase IIa trial recruited 56 patients with skin fibrosis across 17 hospitals in European countries (Germany, Hungary, Italy, Poland, Spain, and the UK) . The study employed a double-blind design where patients were treated with both Disitertide and placebo on small areas of both forearms.
Results showed that skin improvement was perceived by 42% of patients in the Disitertide-treated arm, compared to only 18% in the placebo-treated arm . This significant difference suggested clinical efficacy of the compound in treating skin fibrosis associated with systemic sclerosis.
Open-Label Extension Study
Patients who completed the Phase IIa trial were invited to participate in an open-label extension (OLE) study where they received Disitertide once daily for 6 months on up to 10% of their affected skin . This study aimed to assess the long-term safety of Disitertide cream topically administered for skin manifestations of systemic sclerosis, measuring the incidence of treatment-related adverse events during the treatment period .
More than 80% of patients perceived an improvement in the treated skin after six months of Disitertide treatment . Based on these results, the European Medicines Agency (EMA) provided protocol advice for the design of a Phase IIb trial .
Regulatory Status
Disitertide has received orphan drug designation for treating systemic sclerosis and localized scleroderma from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) . This designation recognizes the compound's potential in addressing these rare conditions with significant unmet medical needs.
Therapeutic Applications
Fibrotic Disorders
The most extensively studied application of Disitertide is in treating fibrotic disorders, where TGF-β1 plays a central pathogenic role:
Systemic Sclerosis and Skin Fibrosis
Clinical trials have demonstrated Disitertide's efficacy in treating skin fibrosis in patients with systemic sclerosis . The observed improvements in skin condition suggest that Disitertide could become an important therapeutic option for this debilitating disease, which currently has limited treatment options.
Radiation-Induced Fibrosis
Preclinical studies in rabbit models have shown that Disitertide can significantly reduce radiation-induced fibrosis . This finding has important implications for patients undergoing radiotherapy, particularly for soft tissue sarcomas, where fibrosis is a major complication affecting quality of life.
Liver Fibrosis
Animal studies have demonstrated that Disitertide can inhibit hepatic stellate cell activation and reduce liver fibrosis in models of chronic liver injury . This suggests potential applications in treating liver fibrosis associated with various etiologies, including viral hepatitis, alcoholic liver disease, and non-alcoholic steatohepatitis.
Hypertrophic Scarring
Topical application of Disitertide has been shown to promote scar maturation and improve hypertrophic scar morphology in animal models . This suggests potential dermatological applications in managing pathological scarring following surgery, burns, or trauma.
Cancer
The role of TGF-β signaling in cancer progression makes Disitertide a potential anticancer agent, though this application has been less extensively studied than its anti-fibrotic effects:
Glioblastoma
In vitro studies have shown that Disitertide affects proliferation and induces apoptosis and anoikis in glioblastoma cell lines . These findings suggest potential applications in treating glioblastoma multiforme, an aggressive brain cancer with poor prognosis and limited treatment options.
Gastric Cancer
Disitertide has been shown to abrogate MACC1-AS1 expression in gastric cancer cells, suggesting potential efficacy in targeting the TGFβ signaling pathway to inhibit stemness and chemoresistance in gastric cancer .
Colorectal Cancer
Studies have shown that Disitertide can inactivate TGF-β1/Smads signaling in colorectal carcinoma cell lines, reducing cell migration and invasion . This suggests potential applications in preventing metastasis in colorectal cancer.
Immunotherapy Enhancement
TGF-β inhibition has shown potential to enhance antitumor immunotherapy . Disitertide could potentially be used in combination with immunotherapeutic agents to improve cancer treatment outcomes.
Comparison with Other TGF-β Inhibitors
Several approaches to inhibiting TGF-β signaling have been developed, and Disitertide represents one specific strategy. A comparative analysis helps position Disitertide among other TGF-β inhibitors:
Small Molecule Inhibitors vs. Disitertide
Small molecule inhibitors of TGF-β signaling primarily target the intracellular kinase domain of TGF-β receptors. Examples include SB-431542, LY2109761, and LY2157299 (Galunisertib) . Unlike Disitertide, which blocks the extracellular interaction between TGF-β1 and its receptor, these compounds inhibit the intracellular kinase activity of the receptors.
Compound | Target | Mechanism | Status |
---|---|---|---|
Disitertide (P144) | TGF-β1 | Blocks TGF-β1-receptor interaction | Phase II clinical trials |
SB-431542 | TβRI/ALK5 | Inhibits receptor kinase activity | Preclinical |
LY2157299 (Galunisertib) | TβRI | Inhibits receptor kinase activity | Phase II clinical trials |
Fresolimumab | TGF-β | Monoclonal antibody against TGF-β | Phase II clinical trials |
Table 3: Comparison of different TGF-β inhibitors
Antibody Approaches vs. Disitertide
Monoclonal antibodies against TGF-β, such as fresolimumab, represent another approach to inhibiting TGF-β signaling . Like Disitertide, these antibodies act in the extracellular space, but they target TGF-β directly rather than blocking its receptor interaction. Both fresolimumab and Disitertide have demonstrated significant therapeutic effects toward human skin fibrosis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume